Methyl 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylate
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Overview
Description
Methyl 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylate is a compound that features a cyclopentane ring substituted with an amino group, a triazole ring, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol.
Cyclopentane Ring Formation: The cyclopentane ring can be introduced through a cyclization reaction involving appropriate precursors.
Coupling Reactions: The triazole and cyclopentane intermediates are then coupled under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Methyl 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, including antifungal agents, anticancer agents, and enzyme inhibitors.
Agrochemicals: It serves as a precursor for the synthesis of herbicides, fungicides, and insecticides.
Material Science: The compound can be used in the development of new functional materials such as polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of Methyl 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which can influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl-1H-1,2,4-triazole-3-carboxylate: This compound is structurally similar and can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid.
1H-1,2,4-Triazol-3-amine:
Uniqueness
Methyl 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylate is unique due to its combination of a cyclopentane ring with a triazole ring and an amino group. This structural arrangement provides distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H14N4O2 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 1-amino-3-(1,2,4-triazol-1-yl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H14N4O2/c1-15-8(14)9(10)3-2-7(4-9)13-6-11-5-12-13/h5-7H,2-4,10H2,1H3 |
InChI Key |
FGVBFQMSFBFGGW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC(C1)N2C=NC=N2)N |
Origin of Product |
United States |
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